N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide

Not determined Kinase inhibition (unverified) Chemical probe (unverified)

This compound is a synthetic small molecule with a confirmed benzamide core linked to a cyclopropylpyridine moiety. Comprehensive primary-literature searches confirm its chemical identity (MW 336.31, C17H15F3N2O2) but reveal NO verified quantitative biological activity, defined molecular target, or mechanism of action. Procure this structurally authenticated entity as an exploratory chemical probe, synthetic intermediate, or reference standard—unsupported vendor claims of kinase inhibition should be discounted. Select this product for its rigorously verified structure alone.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.314
CAS No. 2034206-52-3
Cat. No. B2392877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide
CAS2034206-52-3
Molecular FormulaC17H15F3N2O2
Molecular Weight336.314
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H15F3N2O2/c18-17(19,20)24-15-5-3-13(4-6-15)16(23)22-9-11-7-14(10-21-8-11)12-1-2-12/h3-8,10,12H,1-2,9H2,(H,22,23)
InChIKeyDWRGBEOCHSJFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide (CAS 2034206-52-3)


The compound N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide (CAS 2034206-52-3) is a synthetic small molecule with a molecular weight of 336.31 g/mol . Its chemical structure, featuring a benzamide core linked to a cyclopropylpyridine moiety, is established . However, a comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any confirmed, quantitative biological activity data, specific mechanism of action, or defined therapeutic target for this precise compound. Conflicting and unverifiable claims from non-primary sources suggest potential kinase inhibition, but these lack the necessary evidence for scientific procurement decisions.

Differentiation Challenge for N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide


A meaningful comparison to justify the selection of this compound over its analogs cannot be performed. The central reason is that no verified, quantitative biological activity data or defined molecular target exists for this specific CAS number within the accessible primary scientific literature . Claims from restricted or non-primary sources are contradictory, variously suggesting activity as a dual SYK/FLT3 inhibitor (like TAK-659) or a p38α MAP kinase inhibitor, but these are either structurally inconsistent or linked to different chemical entities . Without a confirmed baseline activity for the compound itself, any argument for non-interchangeability would be speculative.

Quantitative Performance Evidence for N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide


Insufficient Data for a Primary Evidence Claim

It is not possible to construct a quantitative differentiation claim. Stringent searches across source types (excluding prohibited vendor sites) failed to locate a primary research paper, patent, or authoritative database entry that reports a reproducible, quantitative activity measurement (e.g., IC50, Kd) for this specific CAS number . Unverifiable claims exist but link to structurally distinct compounds or cannot be corroborated, making them inadmissible as core evidence .

Not determined Kinase inhibition (unverified) Chemical probe (unverified)

Potential Application Scenarios for N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide


No Evidence-Based Application Scenarios Can Be Defined

Due to the absence of confirmed, quantitative biological activity data, no credible research or industrial application scenarios can be proposed that stem directly from Sections 2 and 3. The limited information available in the chemical abstract does not provide a basis for selecting this compound for use as a pharmacological tool, reference standard, or drug discovery lead over any other compound. Any suggested application would be an unverified selling point, which is strictly prohibited by the guidelines of this report .

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.